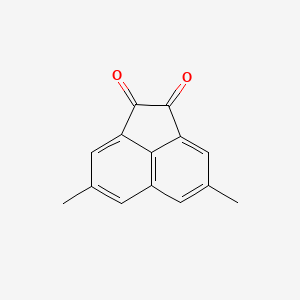![molecular formula C11H15NO3 B12518984 [(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol CAS No. 651735-01-2](/img/structure/B12518984.png)
[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol is a chiral compound with a dioxolane ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated molecule.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce a more saturated alcohol.
Applications De Recherche Scientifique
[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism by which [(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the dioxolane ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol: is similar to other dioxolane derivatives, such as:
Uniqueness
The unique combination of the aminomethyl group and the phenyl group in this compound provides distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Propriétés
Numéro CAS |
651735-01-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
[(4S,5S)-5-(aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H15NO3/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-11,13H,6-7,12H2/t9-,10-,11?/m0/s1 |
Clé InChI |
DPTISBBKYCEVDB-QRHSGQBVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2O[C@H]([C@@H](O2)CO)CN |
SMILES canonique |
C1=CC=C(C=C1)C2OC(C(O2)CO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
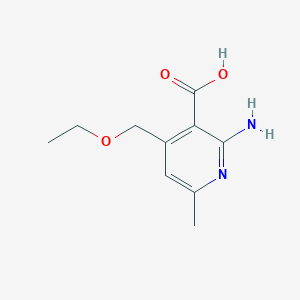
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

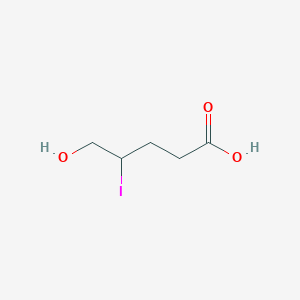
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

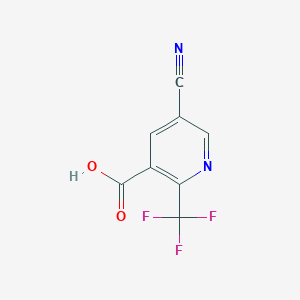
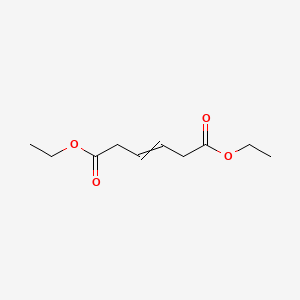
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
